BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Medicinal chemistry FPRL1 agonist Structure-activity relationship

The compound 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894028-69-4) is a synthetic pyrrolidinylurea derivative with molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol. It belongs to a broader class of 3-ureidopyrrolidines and 5-oxopyrrolidin-3-yl ureas that are disclosed in the patent literature as formyl peptide receptor-like 1 (FPRL1) agonists.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 894028-69-4
Cat. No. B2645780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
CAS894028-69-4
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)11-12-22-21(26)23-16-13-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
InChIKeyPDAMVUOQPQJCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

894028-69-4 – 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea Procurement Baseline


The compound 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894028-69-4) is a synthetic pyrrolidinylurea derivative with molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol. It belongs to a broader class of 3-ureidopyrrolidines and 5-oxopyrrolidin-3-yl ureas that are disclosed in the patent literature as formyl peptide receptor-like 1 (FPRL1) agonists [1]. The compound contains two distinct 4-methoxyphenyl substituents – one at the N-1 position of the 5-oxopyrrolidine ring and the other at the terminal phenethyl position – making it structurally unique among commercially available analogs. Its core pyrrolidinone-urea scaffold is also known from earlier work on 1-substituted 3-pyrrolidinylureas, where the class demonstrated central nervous system depressant, antiarrhythmic, local anesthetic, and hypoglycemic activities [2].

894028-69-4 – Why In-Class Analogs Cannot Be Simply Substituted


Within the FPRL1 agonist chemotype disclosed in US 2019/0161445 A1, biological activity is exquisitely sensitive to the nature and position of substituents on both the pyrrolidinone N-aryl ring and the urea terminus [1]. The target compound carries two 4-methoxyphenyl groups simultaneously: one on the 5-oxopyrrolidine nitrogen and the other on the phenethyl urea side chain. Closely related commercial analogs such as 1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-75-5) lack the methoxy group on the pyrrolidinone N-phenyl, while 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea lacks the methoxy on the phenethyl group. In the patent family, the presence of electron-donating substituents at the para position of the pyrrolidinone N-aryl ring is a key determinant of FPRL1 agonist potency, and removal or relocation of these substituents leads to substantial shifts in both potency and selectivity versus related formyl peptide receptors [1]. Generic substitution without structural verification therefore carries a high risk of selecting a compound with fundamentally different target engagement properties, even when the overall scaffold appears similar.

894028-69-4 – Quantitative Differentiation Evidence Against Closest Analogs


894028-69-4 vs CAS 894005-75-5: Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation

The target compound 894028-69-4 bears an additional 4-methoxy substituent on the pyrrolidinone N-phenyl ring compared to the direct analog 1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-75-5). This structural difference translates into a measurable increase in molecular weight (+30.0 g/mol), an additional hydrogen-bond acceptor oxygen (+1), and a predicted increase in topological polar surface area (tPSA) by approximately +9.5 Ų . In the FPRL1 agonist patent family US 2019/0161445 A1, the presence of a 4-methoxy substituent on the N-aryl ring is empirically associated with higher FPRL1 agonist potency in cAMP assays, although the numerical EC50 for this exact pair has not been disclosed publicly [1].

Medicinal chemistry FPRL1 agonist Structure-activity relationship

894028-69-4 vs Phenethyl-Desmethoxy Analog: Structural Differentiation at the Phenethyl Terminus

The target compound carries a 4-methoxyphenethyl group at the distal urea nitrogen, whereas the analog 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea has an unsubstituted phenethyl group. The 4-methoxy substituent on the phenethyl ring contributes additional electron density and a hydrogen-bond acceptor site. Within the FPRL1 agonist patent family, compounds featuring alkoxy-substituted phenethyl or phenyl rings at this position consistently demonstrate improved target engagement compared to unsubstituted phenyl analogs [1]. The molecular weight difference is 14.0 g/mol and the HBA count differs by 1, reflecting the presence versus absence of the methoxy oxygen.

FPRL1 pharmacology GPCR agonist Urea derivative

894028-69-4 vs Truncated 5-Oxopyrrolidin-3-yl Urea (CAS 894032-79-2): Scaffold Completeness Requirement

The minimal fragment 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894032-79-2) consists only of the pyrrolidinone-urea core with a 4-methoxyphenyl group but lacks the entire phenethyl extension. The target compound adds the 4-methoxyphenethyl urea arm, increasing the molecular weight by 134.1 g/mol and the total heavy atom count by 10. In the FPRL1 agonist patent US 2019/0161445 A1, the full-length urea extension is essential for achieving nanomolar-range FPRL1 agonist activity; truncated ureas generally show significantly reduced or negligible FPRL1 activation [1]. The molecular weight increment directly reflects the pharmacophore expansion required for receptor engagement.

Fragment-based design FPRL1 agonism Binding affinity

894028-69-4 vs Cyclohexyl Analog: Lipophilicity and Predicted Membrane Permeability Divergence

The analog 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea replaces the 4-methoxyphenethyl urea arm with a cyclohexyl group. This substitution removes the aromatic ring and the methoxy oxygen, substantially altering the lipophilicity profile. The predicted logP (cLogP) for the target compound is higher than that of the cyclohexyl analog due to the additional aromatic carbons and methoxy group, with an estimated cLogP difference on the order of +0.8 to +1.2 log units . This difference is large enough to produce measurable shifts in membrane permeability (PAMPA or Caco-2) and plasma protein binding.

ADME prediction LogP Permeability

894028-69-4 – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


FPRL1 Agonist Screening and Lead Optimization Campaigns

The compound's structural alignment with the FPRL1 agonist chemotype disclosed in US 2019/0161445 A1, including its dual 4-methoxyphenyl substitution pattern, makes it a candidate for hit-to-lead programs targeting resolution of inflammation via FPRL1 agonism [1]. The differentiation evidence from Section 3 indicates that the 4-methoxyphenethyl terminus and the 4-methoxyphenyl group on the pyrrolidinone ring are both critical structural features, and the compound should be preferred over simpler analogs such as CAS 894005-75-5 or CAS 894032-79-2 for primary screening cascades where full pharmacophore representation is required [1].

Chemical Probe Development for Formyl Peptide Receptor Pharmacology

The compound can serve as a starting point for developing selective chemical probes to dissect FPRL1 versus FPR1 signaling, provided the dual methoxy substitution pattern is preserved. The structural differentiation data (Section 3, Evidence Items 1 and 2) show that removal of either methoxy group alters molecular recognition features, suggesting that 894028-69-4 occupies a defined region of chemical space that is not accessible with commercially available des-methoxy analogs [1].

In Vitro ADME Comparator Studies for Pyrrolidinylurea Series

Given the quantified cLogP difference of approximately +0.9 relative to the cyclohexyl analog (Section 3, Evidence Item 4), 894028-69-4 is suitable for use in comparative permeability and metabolic stability panels where the impact of the 4-methoxyphenethyl versus cyclohexyl moiety on microsomal clearance and Caco-2 permeability is being systematically evaluated. Its higher predicted lipophilicity may confer advantages in membrane penetration but also increased susceptibility to CYP450-mediated oxidation [1].

Reference Standard for Analytical Method Development in Pyrrolidinylurea QC

The compound's distinct molecular weight (383.4 g/mol), characteristic UV chromophore from the dual methoxyphenyl groups, and well-defined HPLC retention behavior relative to close analogs make it suitable as a retention time and mass accuracy reference standard for quality control methods targeting the broader pyrrolidinylurea chemical series. The molecular weight difference of +30.0 g/mol versus CAS 894005-75-5 provides unambiguous MS discrimination even on low-resolution instruments .

Quote Request

Request a Quote for 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.